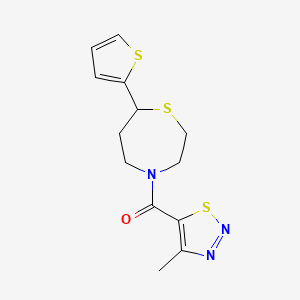![molecular formula C14H19NO2 B2702537 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-39-2](/img/structure/B2702537.png)
8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane is a chemical compound with the CAS Number 1556097-39-2 . The molecule consists of 19 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 36 atoms . It contains a total of 38 bonds, including 19 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 tertiary amine (aliphatic), 2 ethers (aliphatic), and 1 Oxetane .
Molecular Structure Analysis
The molecular structure of 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane is complex, with a total of 38 bonds. It includes 19 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 four-membered ring, 1 five-membered ring, 1 six-membered ring, 1 tertiary amine (aliphatic), 2 ethers (aliphatic), and 1 Oxetane .Aplicaciones Científicas De Investigación
Inhibition of Mild Steel Corrosion
One significant application of spirocyclic compounds closely related to 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane is in the field of corrosion inhibition. Studies have shown that compounds like 1-benzoyl-6,6 dimethyl-2-phenyl-5,7 dioxaspiro[2.5]octane-4,8 dione (BMP) and its derivatives demonstrate effective inhibition properties in hydrochloric acid solution for mild steel corrosion. These compounds exhibit high inhibitory efficiencies, reaching up to 91% and 95%, respectively, at certain concentrations. The mechanisms involve the adsorption of inhibitors on the steel surface, described well by the Langmuir isotherm model, indicating a potential for these compounds in developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).
Synthesis and Structural Analysis
The structural synthesis and analysis of spirocyclic compounds provide foundational knowledge for their application in various scientific fields. The synthesis of new oxaspirocyclic compounds, including those with similar structures to 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane, and their crystal structures have been determined. These compounds exhibit significant structural features, such as intra- and intermolecular hydrogen bonds and π···π stacking interactions, which could influence their chemical reactivity and potential applications in material science and pharmaceuticals (Jiang & Zeng, 2016).
Heterocyclic Compound Synthesis
Spirocyclic compounds, including 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane, play a crucial role in the synthesis of heterocyclic compounds. For instance, reactions involving 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile have led to the formation of diverse heterocyclic structures, which are valuable in developing pharmaceuticals and organic materials. These reactions underscore the versatility and utility of spirocyclic frameworks in organic synthesis and drug development (Kayukova et al., 1998).
Direcciones Futuras
The future directions for research on 8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane are not specified in the search results. Given the interest in similar structures like the 8-azabicyclo[3.2.1]octane scaffold, it’s likely that research will continue to explore the properties and potential applications of these types of compounds .
Propiedades
IUPAC Name |
8-benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2)9-17-14(10-16-11-14)15(13)8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYPQRPLTSYAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(N1CC3=CC=CC=C3)COC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2702454.png)

![[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B2702460.png)
![N-[(1,3-Dimethylpyrazol-4-yl)methyl]-N-(2-phenylsulfanylethyl)prop-2-enamide](/img/structure/B2702462.png)
![N-(4-{[(1-cyano-2-methoxy-1-methylethyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2-methylfuran-3-carboxamide](/img/structure/B2702464.png)



![N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702469.png)

![3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2702472.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2702476.png)
